molecular formula C7H9F3O2 B12620903 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one CAS No. 910577-07-0

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one

Cat. No.: B12620903
CAS No.: 910577-07-0
M. Wt: 182.14 g/mol
InChI Key: MJWKHBFRFQWARS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is an organic compound with the molecular formula C6H7F3O2. It is a colorless to light orange liquid that is used as an intermediate in organic synthesis. This compound is known for its reactivity due to the presence of both an ethoxy group and a trifluoromethyl group, making it valuable in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one can be synthesized through several methods. One common method involves the reaction of trifluoroacetic acid with vinyl ethyl ether in the presence of a base such as pyridine. The reaction is typically carried out in an inert atmosphere at low temperatures to prevent decomposition . Another method involves the continuous synthesis process where raw materials like vinyl ethyl ether, triethylamine, and trifluoroacetic anhydride are introduced into a continuous reactor .

Industrial Production Methods

In industrial settings, the continuous synthesis method is preferred due to its efficiency and safety. This method allows for the precise control of reaction conditions and minimizes the risk of product loss and safety hazards .

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phenylmagnesium bromide, organozinc compounds, and triethyl phosphite. The reactions are typically carried out under inert gas conditions to prevent oxidation and decomposition .

Major Products

The major products formed from these reactions include ethoxy group substitution products, 1,2-addition products, and cycloaddition products .

Mechanism of Action

The mechanism of action of 4-Ethoxy-1,1,1-trifluoropent-3-en-2-one involves its reactivity with various nucleophiles and electrophiles. The ethoxy group and trifluoromethyl group enhance its reactivity, allowing it to participate in a wide range of chemical reactions. The compound can form stable intermediates, which are crucial in the synthesis of complex molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Ethoxy-1,1,1-trifluoropent-3-en-2-one is unique due to its specific reactivity profile, which is influenced by the presence of both an ethoxy group and a trifluoromethyl group. This makes it particularly valuable in the synthesis of complex organic molecules and pharmaceutical compounds .

Properties

CAS No.

910577-07-0

Molecular Formula

C7H9F3O2

Molecular Weight

182.14 g/mol

IUPAC Name

4-ethoxy-1,1,1-trifluoropent-3-en-2-one

InChI

InChI=1S/C7H9F3O2/c1-3-12-5(2)4-6(11)7(8,9)10/h4H,3H2,1-2H3

InChI Key

MJWKHBFRFQWARS-UHFFFAOYSA-N

Canonical SMILES

CCOC(=CC(=O)C(F)(F)F)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.